![molecular formula C17H22N4O3 B12445122 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a benzimidazole ring fused with a cyclohexane ring, and a piperidine moiety attached to the benzimidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide typically involves multi-step organic reactionsThe nitro group can be introduced through nitration reactions, and the 1-oxide functionality can be achieved through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of additional nitro or hydroxyl groups.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various functional groups in place of the piperidine moiety.
Wissenschaftliche Forschungsanwendungen
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and the benzimidazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrobenzimidazole: Shares the benzimidazole core but lacks the spirocyclic structure and piperidine moiety.
4-(Piperidin-1-yl)benzimidazole: Contains the piperidine moiety but lacks the nitro group and spirocyclic structure.
Spiro[benzimidazole-2,1’-cyclohexane]: Features the spirocyclic structure but lacks the nitro group and piperidine moiety.
Uniqueness
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide is unique due to its combination of a nitro group, a piperidine moiety, and a spirocyclic structure.
Eigenschaften
Molekularformel |
C17H22N4O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
5-nitro-1-oxido-4-piperidin-1-ylspiro[benzimidazol-1-ium-2,1'-cyclohexane] |
InChI |
InChI=1S/C17H22N4O3/c22-20-13-7-8-14(21(23)24)16(19-11-5-2-6-12-19)15(13)18-17(20)9-3-1-4-10-17/h7-8H,1-6,9-12H2 |
InChI-Schlüssel |
DTCGUDSIAZLRCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)N=C3C(=[N+]2[O-])C=CC(=C3N4CCCCC4)[N+](=O)[O-] |
Löslichkeit |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


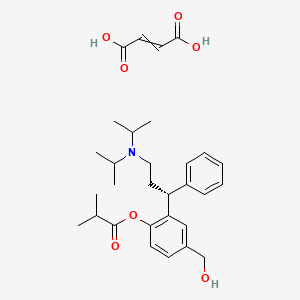
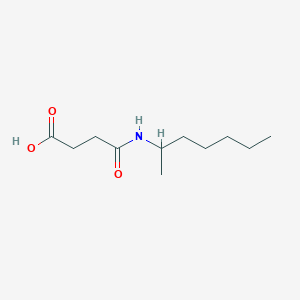
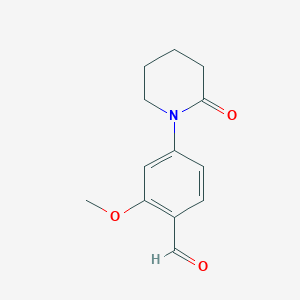


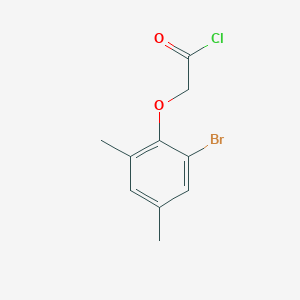
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
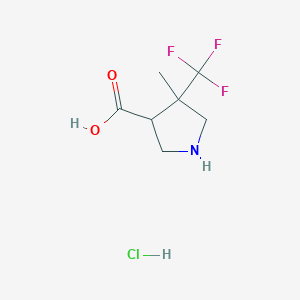

![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
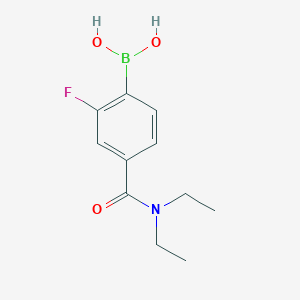
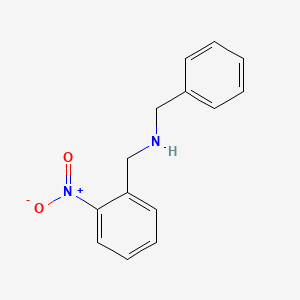
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)
